N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide
Description
N1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a piperidine ring sulfonylated at the 1-position with a 2,5-dimethylphenyl group and an ethyl linker connecting to the N1-oxalamide moiety. The N2 position is substituted with an o-tolyl (2-methylphenyl) group.
Properties
IUPAC Name |
N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-17-11-12-19(3)22(16-17)32(30,31)27-15-7-6-9-20(27)13-14-25-23(28)24(29)26-21-10-5-4-8-18(21)2/h4-5,8,10-12,16,20H,6-7,9,13-15H2,1-3H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACZRFPMEXCDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 2,5-dimethylphenylsulfonyl chloride with piperidine under basic conditions to form 1-((2,5-dimethylphenyl)sulfonyl)piperidine.
Alkylation: The piperidine intermediate is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.
Oxalamide Formation: The final step involves the reaction of the alkylated piperidine with oxalyl chloride and o-toluidine to form the oxalamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic steps. This would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl
Biological Activity
N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 471.6 g/mol. The compound features a piperidine moiety, a sulfonyl group, and an oxalamide functional group, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H33N3O4S |
| Molecular Weight | 471.6 g/mol |
| CAS Number | 898426-75-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in disease processes, such as lysine-specific demethylase 1 (LSD1), which plays a critical role in gene expression regulation and cancer development . The sulfonyl group is believed to facilitate binding to target proteins, thereby altering their activity and influencing cellular responses.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that LSD1 inhibitors can effectively reduce cancer cell proliferation by modulating histone methylation levels .
Enzyme Inhibition
The compound's structural features suggest potential for enzyme inhibition. For example, derivatives with piperidine moieties have demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurological disorders and infections .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of related compounds. For instance, compounds bearing sulfonyl groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, indicating that this compound may also possess similar properties .
Study 1: Inhibition of LSD1
A study focused on the structure-activity relationships (SAR) of piperidine-containing compounds found that modifications to the piperidine ring significantly enhanced LSD1 inhibitory activity. The compound exhibited an IC50 value comparable to leading inhibitors in the field, suggesting its potential as a therapeutic agent in cancer treatment .
Study 2: Antibacterial Screening
In another investigation into antibacterial efficacy, derivatives similar to this compound were tested against several bacterial strains. Results indicated effective growth inhibition with IC50 values ranging from 0.63 µM to 10.63 µM depending on the specific derivative and bacterial strain tested .
Comparison with Similar Compounds
Structural Features
The compound shares its oxalamide core with several flavoring agents and therapeutic candidates. Key structural comparisons include:
Key Observations :
- The target compound’s sulfonyl-piperidine group distinguishes it from flavoring agents like S336, which prioritize methoxybenzyl and pyridinylethyl groups for taste receptor activation .
- Its o-tolyl substitution contrasts with the chlorophenyl groups in antiviral oxalamides, suggesting divergent target selectivity .
Metabolic and Toxicological Profiles
- Metabolism: Oxalamides are typically metabolized via hydrolysis or hepatic pathways. For example, S336 (No. 1768) undergoes rapid metabolism in rat hepatocytes without amide hydrolysis, likely due to steric hindrance from the pyridinylethyl group .
- 16.100/16.101) exhibit a No Observed Effect Level (NOEL) of 100 mg/kg bw/day in rodents, with safety margins exceeding 500 million due to low exposure levels (0.0002 μg/kg bw/day) . The target compound’s sulfonyl group may alter toxicity, necessitating specific studies.
Functional and Regulatory Comparisons
- Flavoring Agents : S336 and analogs activate umami taste receptors (hTAS1R1/hTAS1R3) and are approved globally as flavor enhancers . The target compound’s bulkier sulfonyl-piperidine group likely precludes receptor binding, redirecting its utility.
- Therapeutic Potential: Antiviral oxalamides (e.g., Compound 13) demonstrate that piperidine and thiazolyl groups enhance bioactivity against viral entry . The target’s sulfonyl group may similarly optimize interactions with enzymatic or receptor targets.
Q & A
Q. What synthetic methodologies are recommended for preparing sulfonyl-piperidinyl oxalamide derivatives?
Synthesis of such compounds typically involves multi-step reactions, including sulfonylation of piperidine intermediates, followed by coupling with oxalamide precursors. For example, controlled copolymerization strategies (e.g., using radical initiators like ammonium persulfate) can optimize reaction efficiency and reduce side products . Key steps include:
- Sulfonylation : Reacting piperidine derivatives with 2,5-dimethylbenzenesulfonyl chloride under basic conditions.
- Oxalamide Coupling : Using carbodiimide-mediated coupling (e.g., EDCI/HOBt) to link sulfonylated piperidine-ethylamine with o-tolyl oxalamide.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound.
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR Spectroscopy : 1H/13C NMR to confirm sulfonyl group integration (δ ~7.5–8.0 ppm for aromatic protons) and piperidine/oxalamide backbone signals (e.g., NH peaks at δ ~8–10 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- FT-IR : Peaks at ~1650–1700 cm⁻¹ (C=O stretching) and ~1150 cm⁻¹ (S=O stretching) confirm functional groups .
Q. What safety protocols are critical for handling sulfonamide-containing compounds?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (Category 2 skin/eye irritation per GHS) .
- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory tract irritation) .
- Storage : Dry, airtight containers at 2–8°C to prevent hydrolysis of sulfonyl groups .
Advanced Research Questions
Q. How can contradictory solubility data for sulfonyl-piperidinyl oxalamides be resolved?
Contradictions often arise from polymorphic forms or solvent impurities. Methodological approaches include:
- Solvent Screening : Test solubility in DMSO, THF, and chloroform with controlled humidity (<10% RH) to assess hygroscopic effects .
- Thermal Analysis : DSC/TGA to identify polymorph transitions affecting solubility .
- Particle Size Reduction : Ball milling to nanoize crystals and improve dissolution reproducibility .
Q. What strategies minimize dimerization or byproduct formation during synthesis?
- Temperature Control : Maintain reactions at 0–5°C during sulfonylation to suppress sulfonic acid byproducts .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) on piperidine NH to prevent unwanted nucleophilic attacks .
- Catalyst Optimization : Palladium-based catalysts (e.g., Pd(PPh3)4) for selective coupling reactions .
Q. How can computational modeling guide SAR studies for this compound?
- Docking Simulations : Map interactions between the sulfonyl group and target proteins (e.g., serine proteases) using AutoDock Vina .
- DFT Calculations : Predict electron density around the oxalamide moiety to optimize hydrogen-bonding interactions .
- MD Simulations : Assess stability of piperidine conformers in aqueous vs. lipid bilayer environments .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity assays?
- Control Experiments : Include reference standards (e.g., USP-grade fentanyl derivatives) to validate assay conditions .
- Metabolite Screening : LC-MS/MS to identify oxidative metabolites (e.g., N-dealkylation products) that may interfere with activity .
- Dose-Response Curves : Use 8-point dilution series to distinguish true activity from solvent artifacts .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Oxalamide Derivatives
| Step | Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Sulfonylation | DCM, Et3N, 0°C, 12 h | 75–80 | ≥95 | |
| Oxalamide Coupling | EDCI/HOBt, DMF, RT, 24 h | 60–65 | ≥90 | |
| Purification | Silica gel (70–230 mesh), Hex/EA | – | ≥98 |
Q. Table 2: Hazard Classification (GHS)
| Hazard Category | Code | Precautions | Reference |
|---|---|---|---|
| Acute Toxicity (Oral) | H302 | Avoid ingestion; use PPE | |
| Skin Irritation | H315 | Wear nitrile gloves | |
| Respiratory Irritation | H335 | Use fume hood |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
